molecular formula C22H17N3O6S B15008225 3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

Cat. No.: B15008225
M. Wt: 451.5 g/mol
InChI Key: JHPIOVDHSWPOTD-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is a complex organic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products, often considered a “privileged scaffold” in drug discovery due to their biological and pharmaceutical importance . This compound features a benzyl group, a methylbenzenesulfonyl group, and two nitro groups attached to the indole core, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with benzyl halides introduces the benzyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indolisation and N-alkylation steps to maximize yield and minimize by-products. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyl and methylbenzenesulfonyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methylbenzenesulfonyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

3-benzyl-1-(4-methylphenyl)sulfonyl-4,6-dinitroindole

InChI

InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-10,12-14H,11H2,1H3

InChI Key

JHPIOVDHSWPOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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